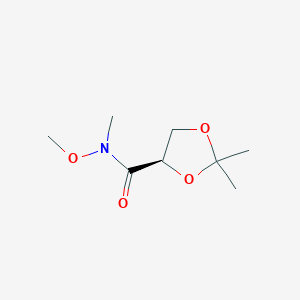
4-(Azidocarbonyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidocarbonyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to a carbonyl group, which is further connected to a hydroxybenzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidocarbonyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with azidocarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent decomposition of the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, given the potentially explosive nature of azides. Additionally, stringent safety protocols are implemented to handle and store azido compounds.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azidocarbonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Schmidt reaction, where the azido group reacts with a carbonyl group to form an amine or amide with the expulsion of nitrogen.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Schmidt Reaction: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.
Major Products:
Amines: Formed through reduction or substitution reactions.
Amides: Formed through the Schmidt reaction.
Aplicaciones Científicas De Investigación
4-(Azidocarbonyl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(azidocarbonyl)-2-hydroxybenzoic acid involves the reactivity of the azido group. In nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the introduction of various nucleophiles. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas. The Schmidt reaction involves the formation of an acylium ion, which rearranges to form an amine or amide .
Comparación Con Compuestos Similares
4-(Azidocarbonyl)benzoic acid: Lacks the hydroxy group, making it less reactive in certain reactions.
2-Azidobenzoic acid: Contains an azido group directly attached to the benzene ring, leading to different reactivity patterns.
4-Azidophenol: Similar structure but with an azido group attached to a phenol ring, affecting its chemical behavior
Uniqueness: 4-(Azidocarbonyl)-2-hydroxybenzoic acid is unique due to the presence of both an azido group and a hydroxybenzoic acid moiety. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
141111-53-7 |
|---|---|
Fórmula molecular |
C8H5N3O4 |
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
4-carbonazidoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5N3O4/c9-11-10-7(13)4-1-2-5(8(14)15)6(12)3-4/h1-3,12H,(H,14,15) |
Clave InChI |
XYOOQPVBDPMDHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N=[N+]=[N-])O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)





![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)




